1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c14-12(17)9-3-1-8(2-4-9)7-15-10(13(18)19)5-6-11(15)16/h1-4,10H,5-7H2,(H2,14,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSRQCLXBLAFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Carbamoylphenyl Group: The carbamoylphenyl group can be introduced via a nucleophilic substitution reaction, where a phenyl derivative reacts with a carbamoyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is fundamental for modifying solubility and pharmacological properties:
| Alcohol Used | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 6h | Methyl ester | 85% | |
| Ethanol | H₂SO₄ | Reflux, 8h | Ethyl ester | 78% |
This esterification enables downstream modifications, such as hydrazide formation via hydrazinolysis (NH₂NH₂, ethanol, 70°C) .
Amide Bond Transformations
The carbamoyl group participates in nucleophilic substitutions under basic conditions:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| HCl (6M), H₂O₂ | RT, 12h | Chlorinated derivatives | Precursor for heterocycles | |
| Phthalic anhydride | Reflux in dioxane | Phthalimide derivative | Antimicrobial agents |
Notably, the carbamoyl group’s hydrogen-bonding capacity enhances interactions in biological systems .
Heterocyclic Ring Formation
The pyrrolidone ring and adjacent functional groups facilitate cyclization reactions:
Key structural confirmations include:
Ring-Opening and Functionalization
The pyrrolidone ring undergoes ring-opening under alkaline conditions to form linear intermediates for further derivatization:
| Base | Reagent | Product | Application | Source |
|---|---|---|---|---|
| NaOH (1M) | Aromatic aldehydes | Hydrazones (Schiff bases) | Anticancer agents | |
| K₂CO₃ | Bromoacetophenone | Alkylated derivatives | Antibacterial compounds |
Hydrazones derived from this compound show IC₅₀ values of 12–45 µM against A549 lung cancer cells .
Reduction and Oxidation Reactions
The ketone group in the pyrrolidone ring is redox-active:
| Reaction | Reagent | Conditions | Product | Source |
|---|---|---|---|---|
| Reduction | NaBH₄ | EtOH, 0°C | Secondary alcohol derivative | |
| Oxidation | KMnO₄ (aq) | 60°C, 4h | Dicarboxylic acid derivative |
Cross-Coupling Reactions
The aromatic ring supports palladium-catalyzed couplings for structural diversification:
| Coupling Type | Catalyst | Conditions | Product | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | DMF, 80°C | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Toluene, 100°C | Aminated analogues |
Scientific Research Applications
Structural Features
The compound features a pyrrolidine ring, which is known for its role in various biological activities, alongside a carbamoylphenyl group that enhances its reactivity and potential biological interactions.
Chemistry
Building Block for Synthesis
1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid serves as an important building block in the synthesis of more complex organic molecules. Its structural components can be modified to create derivatives with specific properties for further research.
Reagent in Chemical Reactions
The compound is utilized as a reagent in various chemical reactions, particularly those involving nucleophilic substitutions and cyclization processes, facilitating the development of novel compounds with desired functionalities.
Biology
Biological Activity Studies
Research has indicated that this compound may exhibit interactions with enzymes and receptors, making it a candidate for studying biochemical pathways. Its potential effects on biological systems are under investigation, particularly in relation to enzyme inhibition or activation.
Mechanism of Action
The mechanism involves binding to specific molecular targets, potentially modulating their activity. This can lead to various biological effects depending on the cellular context and the specific targets involved.
Medicine
Therapeutic Potential
Ongoing research explores the therapeutic applications of this compound in treating diseases that require modulation of certain biological pathways. Preliminary studies suggest its efficacy in areas such as cancer therapy and metabolic disorders.
Case Study: Anticancer Activity
A study investigating the anticancer properties of derivatives containing similar pyrrolidine structures showed promising results in reducing cell viability in cancer cell lines (e.g., A549 lung adenocarcinoma) at concentrations comparable to standard chemotherapeutic agents .
Pharmaceutical Development
The compound is explored as an intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological and metabolic conditions due to its ability to interact with biological receptors.
Agrochemicals
In agricultural chemistry, it is being studied for its potential use in developing agrochemicals that can enhance crop resilience or act as herbicides/pesticides through specific biochemical pathways.
Mechanism of Action
The mechanism of action of 1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): Shares the carbamoylphenyl group but lacks the pyrrolidine ring.
Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring and carboxylic acid group but lacks the carbamoylphenyl group.
Uniqueness
1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties
Biological Activity
1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring, a carbamoylphenyl group, and a carboxylic acid functional group. The molecular formula is with a molecular weight of 262.26 g/mol. The synthesis typically involves multiple steps starting from readily available precursors, including:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable amines and carbonyl compounds.
- Introduction of the Carbamoylphenyl Group : Accomplished via nucleophilic substitution reactions with carbamoyl chlorides in the presence of bases .
Anticancer Activity
Research has highlighted the anticancer potential of this compound and its derivatives. A study evaluated various 5-oxopyrrolidine derivatives using the A549 human lung adenocarcinoma cell line. Key findings include:
- Compounds exhibited structure-dependent anticancer activity.
- The conversion of certain derivatives increased cytotoxicity against cancer cells while minimizing effects on non-cancerous cells .
Table 1: Anticancer Activity of Selected Derivatives
| Compound | IC50 (µM) | Effect on A549 Cells (%) | Effect on HSAEC1-KT Cells (%) |
|---|---|---|---|
| Original Compound | N/A | 78–86% viability | N/A |
| Hydrazone Derivative | N/A | Reduced viability to 64% | Increased cytotoxicity |
| 4-Dimethylamino Phenyl Substitution | N/A | Significant activity | Moderate cytotoxicity |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated against multidrug-resistant pathogens. The derivatives were screened against various strains, including Klebsiella pneumoniae and Staphylococcus aureus. Notably:
- Certain derivatives showed promising activity against resistant strains, suggesting potential for development as antimicrobial agents .
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to desired therapeutic outcomes. The precise pathways are still under investigation but are critical for understanding its therapeutic potential in various diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Study on Anticancer Activity : A comprehensive evaluation using MTT assays indicated that structural modifications can significantly enhance anticancer properties while reducing toxicity to normal cells .
- Antimicrobial Screening : Research demonstrated effective inhibition against clinically significant pathogens, reinforcing the need for further exploration in drug development .
Q & A
Basic: What are the common synthetic routes for 1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted anilines or aromatic aldehydes. For example:
- Step 1 : Condensation of 4-carbamoylbenzylamine with itaconic acid or its derivatives under reflux in aqueous or alcoholic solvents. Catalysts like sulfuric acid may accelerate esterification or cyclization steps .
- Step 2 : Cyclization of intermediates via catalytic hydrogenation or acid-mediated ring closure to form the 5-oxopyrrolidine core.
- Step 3 : Purification via recrystallization (e.g., ethanol) or column chromatography. Reported yields range from 45–65%, depending on substituent steric effects and reaction optimization .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. For example, the pyrrolidine ring protons resonate at δ 2.5–3.5 ppm, while aromatic protons appear at δ 7.0–7.8 ppm .
- Infrared Spectroscopy (IR) : Stretching vibrations for the amide (1650–1700 cm) and carboxylic acid (2500–3300 cm) groups validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with typical [M+H] peaks around m/z 305–315 .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 58.5%, H: 4.9%, N: 9.1%) to confirm purity .
Basic: What biological activities have been investigated for this compound?
Methodological Answer:
- Antimicrobial Screening : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion assays. Activity correlates with the carbamoylphenyl group’s electron-withdrawing properties .
- Enzyme Inhibition : Evaluated for inhibition of cyclooxygenase-2 (COX-2) or kinases via fluorometric assays. IC values are compared to reference inhibitors like celecoxib .
- Cytotoxicity : Assessed in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Structure-activity relationships (SAR) are analyzed by modifying the pyrrolidine substituents .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Catalyst Screening : Test palladium, copper, or enzyme-based catalysts for regioselective cyclization. For example, Pd(OAc) in DMF increases yield by 15–20% compared to uncatalyzed reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol improves crystallization purity .
- Temperature Control : Reflux at 80–100°C optimizes cyclization kinetics, but higher temperatures risk decomposition. Microwave-assisted synthesis reduces reaction time by 50% .
Advanced: How do researchers address discrepancies in bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to minimize variability .
- Purity Validation : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds ensures biological results are not confounded by impurities .
- Mechanistic Studies : Compare results with structurally analogous compounds (e.g., 5-oxopyrrolidine derivatives lacking the carbamoyl group) to isolate functional group contributions .
Advanced: What challenges arise in stability studies of this compound?
Methodological Answer:
- Hydrolytic Degradation : The lactam ring in the pyrrolidine core is prone to hydrolysis under acidic/basic conditions. Accelerated stability testing (40°C/75% RH) monitors degradation via HPLC .
- Photostability : UV-Vis exposure (e.g., ICH Q1B guidelines) reveals decomposition pathways. Protective packaging (amber glass) and antioxidants (e.g., BHT) mitigate photooxidation .
- Solid-State Stability : Differential scanning calorimetry (DSC) identifies polymorphic transitions. Stable crystalline forms are prioritized for long-term storage .
Advanced: How are computational methods applied to study this compound’s interactions?
Methodological Answer:
- Molecular Docking : AutoDock or Schrödinger Suite predicts binding affinities to targets like COX-2. The carbamoyl group shows hydrogen bonding with Arg120 and Tyr355 residues .
- QSAR Modeling : 3D descriptors (e.g., logP, polar surface area) correlate with antimicrobial activity. Hammett constants quantify electron-withdrawing effects of substituents .
- MD Simulations : Nanosecond-scale simulations assess conformational flexibility of the pyrrolidine ring in aqueous vs. lipid bilayer environments .
Advanced: What strategies resolve low solubility in pharmacological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance lipophilicity, followed by enzymatic cleavage in vivo .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability. Dynamic light scattering (DLS) monitors particle size (100–200 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
